molecular formula C25H24Cl3N3OS B371445 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide CAS No. 329779-63-7

2-[4-(3-chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide

Cat. No.: B371445
CAS No.: 329779-63-7
M. Wt: 520.9g/mol
InChI Key: LFRDRCKLMOROIW-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by physicochemical and spectral characteristics . It is a chiral molecule with an asymmetrically substituted carbon atom and consists of a pair of enantiomers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed by physicochemical and spectral characteristics . The chemical formula is C₂₃H₂₂ClNO₄ .

Scientific Research Applications

Arylpiperazine Derivatives in Neuroscience Research

Arylpiperazine derivatives, structurally related to 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-{4-[(2,4-dichlorobenzyl)sulfanyl]phenyl}acetamide, have been extensively studied for their neurological applications. These compounds are involved in the treatment of conditions such as depression, psychosis, and anxiety. They undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which have varied effects on serotonin and other neurotransmitter receptors. This aspect of arylpiperazine pharmacokinetics is crucial for understanding their distribution in tissues and their overall pharmacological effects (Caccia, 2007).

Piperazine Derivatives in Drug Design

The piperazine moiety, a core element of the compound , is integral to the rational design of drugs across a spectrum of therapeutic areas. This includes antipsychotic, antihistamine, antidepressant, anticancer, and anti-inflammatory agents, among others. Modification of the piperazine nucleus can significantly affect the medicinal potential of the resultant molecules, demonstrating the flexibility and importance of this scaffold in drug discovery. This versatility underscores the role of piperazine derivatives in contributing to new treatments for a variety of diseases (Rathi et al., 2016).

Environmental Impact and Biodegradation

Compounds with chlorophenyl groups, like the chlorophenol derivatives in this chemical, are known for their environmental persistence and toxicological effects. Research into the environmental fate, biodegradation, and potential toxicity of chlorophenols provides insights into how these compounds, and by extension, this compound, might impact ecosystems. This is particularly relevant for assessing the safety and ecological risks associated with the use of such chemicals in various applications (Krijgsheld & Gen, 1986).

Future Directions

The future directions in the research of piperazine derivatives include the development of new synthesis methods and the exploration of their biological and pharmaceutical activities .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-[4-[(2,4-dichlorophenyl)methylsulfanyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24Cl3N3OS/c26-19-2-1-3-22(14-19)31-12-10-30(11-13-31)16-25(32)29-21-6-8-23(9-7-21)33-17-18-4-5-20(27)15-24(18)28/h1-9,14-15H,10-13,16-17H2,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRDRCKLMOROIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)SCC3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Cl3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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